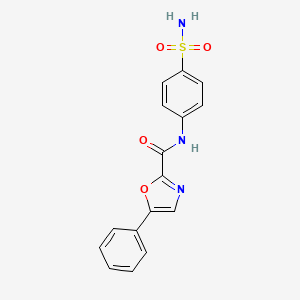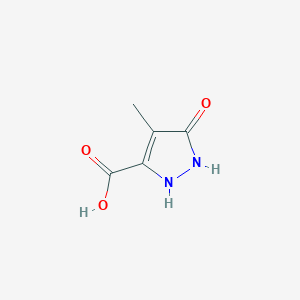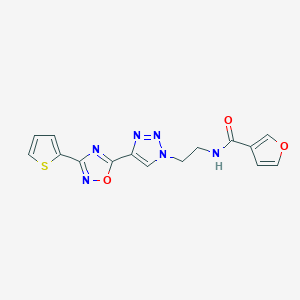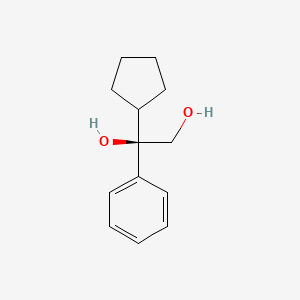
5-苯基-N-(4-磺酰胺基苯基)-1,3-噁唑-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a phenyl group, and a sulfamoylphenyl group, which contribute to its diverse chemical properties and reactivity.
科学研究应用
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit tumor-associated enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
Target of Action
The primary target of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication and is a critical viral enzyme .
Mode of Action
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide interacts with the Mpro enzyme, inhibiting its function . The inhibition of the Mpro enzyme can be an effective strategy for developing new COVID-19 drugs .
Biochemical Pathways
The compound affects the biochemical pathway involving the Mpro enzyme. By inhibiting this enzyme, the compound disrupts the replication of the SARS-CoV-2 virus .
Pharmacokinetics
The synthesized compounds were subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . .
Result of Action
The result of the action of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is the inhibition of the Mpro enzyme, which leads to a disruption in the replication of the SARS-CoV-2 virus . This could potentially lead to a decrease in the severity of COVID-19 symptoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide typically involves the reaction of 5-phenyl-1,3-oxazole-2-carboxylic acid with 4-sulfamoylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
化学反应分析
Types of Reactions
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
- 5-phenyl-N-(4-sulfamoylphenyl)-1,2-oxazole-3-carboxamide
- 1-methyl-5-phenyl-N3,N4-bis(4-sulfamoylphenyl)-1H-pyrazole-3,4-dicarboxamide
- 5-phenyl-N-(4-sulfamoylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
5-phenyl-N-(4-sulfamoylphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c17-24(21,22)13-8-6-12(7-9-13)19-15(20)16-18-10-14(23-16)11-4-2-1-3-5-11/h1-10H,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEMRSLHDIEICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2515991.png)
![6-(4-Fluorophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B2515992.png)
![1-(Cyclopent-3-ene-1-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2515993.png)


![methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2516000.png)



![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)
![N-Ethyl-N-[(3-fluorophenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2516011.png)
![1-(thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2516012.png)
![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)
